![molecular formula C30H26ClN5 B5088749 1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5088749.png)
1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
作用機序
Target of Action
Diarylpiperazine derivatives, a class to which this compound belongs, are known for their broad spectrum of therapeutic activities . They are commonly known for their activity as antihistamine agents , suggesting that histamine receptors could be potential targets.
Mode of Action
Antihistamine agents, such as this compound, are known to competitively antagonize the physiological effects of histamine, an endogenous agonist at histamine receptor sites . This suggests that the compound likely interacts with histamine receptors, blocking the action of histamine and thus mitigating allergic reactions.
Biochemical Pathways
Antihistamines typically prevent the binding of histamine to its receptors, thereby inhibiting the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation .
Pharmacokinetics
The different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
As a potential antihistamine, it likely reduces the physiological effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation . This can result in the alleviation of allergy symptoms.
生化学分析
Biochemical Properties
Benzimidazole derivatives, to which this compound belongs, are known to interact with multiple receptors and enzymes . They have been found in many important synthetic drug molecules, suggesting a potential role in biochemical reactions .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzimidazole derivatives are known to bind with high affinity to multiple receptors, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the pyrido[1,2-a][1,3]benzimidazole core. The final step involves the addition of the cyanide group under controlled conditions. Common reagents used in these reactions include chlorophenyl derivatives, phenylmethyl intermediates, and cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and consistency.
化学反応の分析
Types of Reactions: 1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
類似化合物との比較
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A bromide salt with similar structural features and biological activity.
Uniqueness: 1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex molecular structure, which combines multiple functional groups, leading to diverse chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
1-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN5/c1-21-19-28(36-27-14-8-7-13-26(27)33-30(36)24(21)20-32)34-15-17-35(18-16-34)29(22-9-3-2-4-10-22)23-11-5-6-12-25(23)31/h2-14,19,29H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIKRDCXAETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
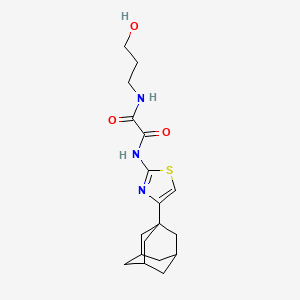
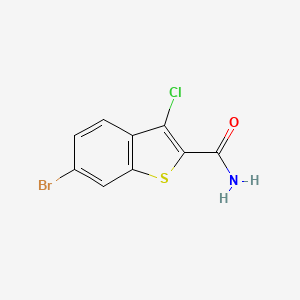
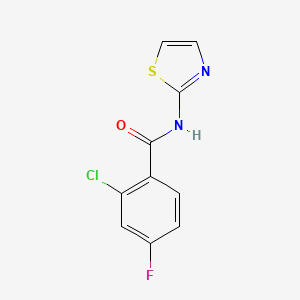
![1-(4-METHYLBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5088697.png)
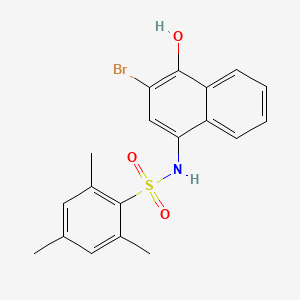
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5088723.png)
![(5Z)-1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5088724.png)
![N-methyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5088744.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)
![2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5088772.png)
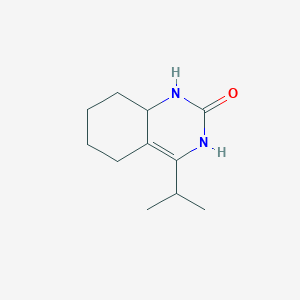
![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
